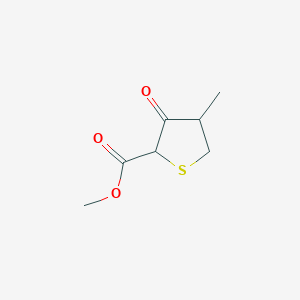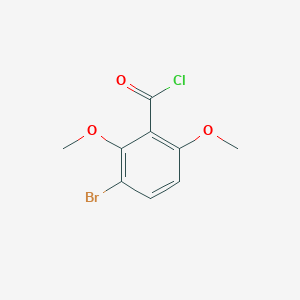
3-Cyclohexylbutan-2-one
Vue d'ensemble
Description
3-Cyclohexylbutan-2-one is an organic compound with the molecular formula C10H18O. It is a cyclic ketone characterized by a cyclohexyl group attached to a butan-2-one backbone. This compound is known for its pleasant odor and is used in various scientific and industrial applications.
Applications De Recherche Scientifique
3-Cyclohexylbutan-2-one finds applications in several fields:
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Cyclohexylbutan-2-one can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyl halide under basic conditions. Another method includes the oxidation of 3-cyclohexylbutanol using oxidizing agents like sodium dichromate or potassium permanganate .
Industrial Production Methods
In industrial settings, this compound is typically produced through catalytic hydrogenation of 3-cyclohexylbut-2-en-1-one. This process involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexylbutan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to 3-cyclohexylbutanol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed
Oxidation: 3-Cyclohexylbutanoic acid.
Reduction: 3-Cyclohexylbutanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-Cyclohexylbutan-2-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where the carbonyl carbon is attacked by nucleophiles. This interaction can lead to the formation of various adducts, influencing biological pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyclohexylbutan-2-one: Similar structure but with the cyclohexyl group attached to the fourth carbon of the butanone chain.
Cyclohexanone: A simpler ketone with only a cyclohexyl group attached to the carbonyl carbon.
Uniqueness
3-Cyclohexylbutan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a cyclohexyl group with a butan-2-one backbone makes it versatile for various synthetic and industrial applications.
Propriétés
IUPAC Name |
3-cyclohexylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXQVTPKEMOWID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503516 | |
| Record name | 3-Cyclohexylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20474-46-8 | |
| Record name | 3-Cyclohexylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


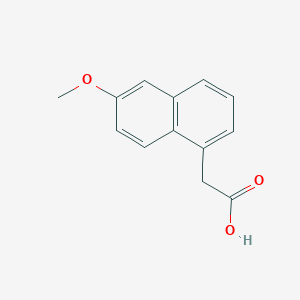

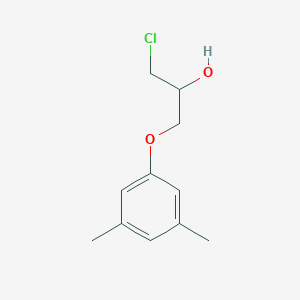
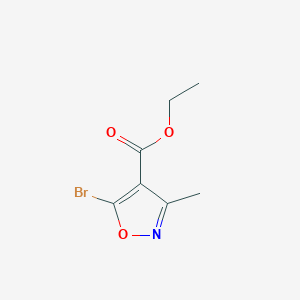
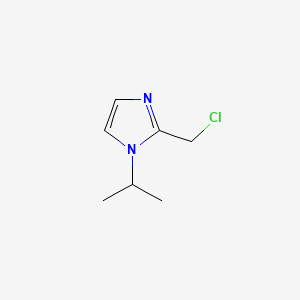
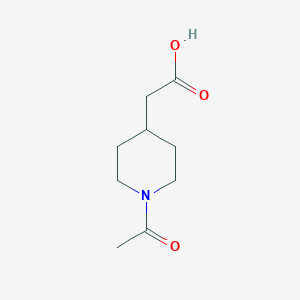
![2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B1354503.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)
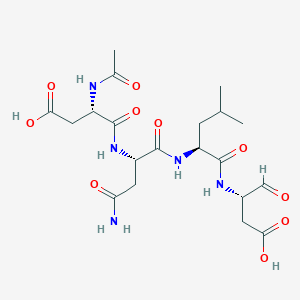
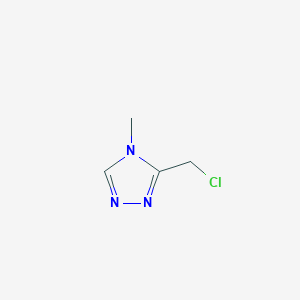

![1,4-Dioxaspiro[4.4]nonan-6-ylmethanol](/img/structure/B1354515.png)
